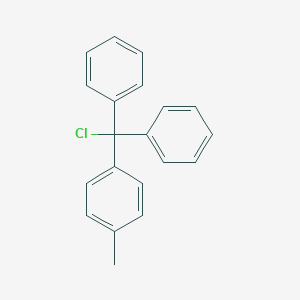

4-Methyltrityl chloride

Vue d'ensemble

Description

4-Methyltrityl chloride, also known as 4-methyltriphenylmethyl chloride, is an organic compound with the molecular formula C20H17Cl. It is a derivative of trityl chloride, where one of the phenyl groups is substituted with a methyl group. This compound is primarily used as a protecting group in organic synthesis due to its stability and ease of removal under mild conditions .

Mécanisme D'action

Target of Action

4-Methyltrityl chloride is primarily used as a protecting group in peptide synthesis . It targets amine or thiol containing compounds and is introduced under extremely mild conditions .

Mode of Action

The compound interacts with its targets (amine or thiol containing compounds) by treating them with trityl chloride and DIPEA in DCM . This results in the formation of a hyperacid-labile protecting group , which shields the amine or thiol group during the peptide synthesis process .

Biochemical Pathways

It plays a crucial role in thepeptide synthesis pathway by protecting the amine or thiol groups from unwanted reactions .

Result of Action

The primary result of this compound’s action is the successful synthesis of peptides with the correct sequence and structure . By protecting amine or thiol groups, it prevents unwanted side reactions, ensuring the integrity of the peptide product .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pH. It is typically stored at a temperature of 15-25°C . The compound is stable in air but may gradually turn yellow under direct sunlight . Safety precautions should be taken to avoid direct contact and inhalation .

Analyse Biochimique

Biochemical Properties

It is known to be used in peptide synthesis . It is introduced under extremely mild conditions by treating the amine or thiol containing compound with trityl chloride and DIPEA in DCM .

Cellular Effects

Given its role in peptide synthesis, it may influence cellular processes related to protein synthesis and function .

Molecular Mechanism

It is known to be a hyperacid-labile protecting group . This suggests that it may interact with biomolecules in a way that protects certain functional groups during chemical reactions.

Temporal Effects in Laboratory Settings

It is known to be stable in air .

Metabolic Pathways

Given its role in peptide synthesis, it may interact with enzymes and cofactors involved in protein metabolism .

Transport and Distribution

Given its low solubility, it may require specific transporters or binding proteins to move within cells .

Subcellular Localization

Given its role in peptide synthesis, it may be found in areas of the cell where protein synthesis occurs .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Methyltrityl chloride can be synthesized through the reaction of 4-methyltriphenylmethanol with thionyl chloride or phosphorus trichloride. The reaction typically occurs in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods: In an industrial setting, the production of this compound involves the same basic principles but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for mixing and temperature control is common to maintain consistency and safety .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Methyltrityl chloride primarily undergoes substitution reactions. It reacts with nucleophiles such as amines, alcohols, and thiols to form 4-methyltrityl-protected derivatives. These reactions are typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols

Solvents: Dichloromethane, tetrahydrofuran

Bases: Triethylamine, pyridine

Major Products: The major products of these reactions are 4-methyltrityl-protected amines, alcohols, and thiols. These protected compounds are useful intermediates in organic synthesis, particularly in the synthesis of peptides and other complex molecules .

Applications De Recherche Scientifique

4-Methyltrityl chloride is widely used in scientific research due to its role as a protecting group. Its applications include:

Chemistry: Used in the protection of functional groups during multi-step organic synthesis.

Biology: Employed in the synthesis of peptides and proteins by protecting amino groups.

Medicine: Utilized in the development of pharmaceuticals where protection of reactive groups is necessary during synthesis.

Comparaison Avec Des Composés Similaires

Trityl chloride: The parent compound, used similarly as a protecting group but without the methyl substitution.

4-Methoxytrityl chloride: Another derivative with a methoxy group, offering different reactivity and stability.

2-Chlorotrityl chloride resin: Used in solid-phase synthesis, particularly in peptide synthesis.

Uniqueness: 4-Methyltrityl chloride is unique due to the presence of the methyl group, which can influence the steric and electronic properties of the compound. This can lead to differences in reactivity and selectivity compared to other trityl derivatives .

Activité Biologique

4-Methyltrityl chloride (Mtt-Cl) is a chemical compound widely recognized for its utility as a protecting group in organic synthesis, particularly in peptide and protein chemistry. This article delves into its biological activity, mechanisms of action, and applications in scientific research, supported by data tables and case studies.

Overview of this compound

This compound is an aromatic chlorinated compound with the chemical formula CHCl. It serves primarily as a hyperacid-labile protecting group for amines and thiols during synthetic procedures. Its introduction into reactions occurs under mild conditions, making it favorable for sensitive substrates.

Target of Action

The primary target for this compound is functional groups containing amines or thiols. It protects these groups during multi-step organic synthesis, particularly in peptide formation.

Mode of Action

The compound interacts with nucleophiles (amines and thiols) through a substitution reaction, leading to the formation of stable derivatives. The typical reaction conditions involve the use of bases like diisopropylethylamine (DIPEA) in solvents such as dichloromethane (DCM) .

- Chemical Reactions : this compound primarily undergoes nucleophilic substitution reactions.

- Stability : It exhibits stability in air and is known to be resistant to hydrolysis under neutral pH conditions.

- Cleavage Conditions : The cleavage of Mtt from protected peptides typically requires mild acidic conditions, which allows for the selective removal of the protecting group without damaging the peptide backbone .

Cellular Effects

Given its role in peptide synthesis, Mtt-Cl can influence cellular processes related to protein synthesis and function. The successful incorporation of Mtt-protected amino acids into peptides can lead to biologically active compounds that may interact with cellular targets.

Applications in Research

This compound is extensively employed in various fields:

- Peptide Synthesis : It is crucial for synthesizing peptides with desired sequences and structures by protecting reactive amine groups.

- Pharmaceutical Development : Mtt-Cl is used in drug development processes where selective protection of reactive groups is necessary .

- Polymer Chemistry : It finds applications in producing polymers where controlled reactivity is essential .

Comparative Analysis

| Compound | Structure Type | Unique Features |

|---|---|---|

| Trityl Chloride | Parent Compound | Basic protecting group without methyl substitution |

| 4-Methoxytrityl Chloride | Methoxy-substituted | Different reactivity due to methoxy group |

| 2-Chlorotrityl Resin | Solid-phase synthesis | Used specifically for solid-phase peptide synthesis |

| This compound | Methyl-substituted | Enhanced steric and electronic properties |

Case Studies and Research Findings

- Peptide Synthesis Efficiency : A study demonstrated that using this compound significantly improved the efficiency of synthesizing complex peptides compared to traditional protecting groups. The rapid cleavage rates and mild reaction conditions were highlighted as key advantages .

- Cell-Penetrating Peptides : Research involving cell-penetrating peptides (CPPs) utilized Mtt-Cl for synthesizing functionalized peptides that showed enhanced cellular uptake and cytotoxicity against tumor cells. This highlights the compound's role not only as a protective agent but also as a facilitator in developing therapeutic agents .

- Quantitative Analysis Methodology : A novel HPLC-UV derivatization method was developed to analyze compounds related to Mtt-Cl, showcasing its importance in analytical chemistry and quality control processes .

Propriétés

IUPAC Name |

1-[chloro(diphenyl)methyl]-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17Cl/c1-16-12-14-19(15-13-16)20(21,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUTZFAOGDXUYEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10401468 | |

| Record name | 4-METHYLTRITYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23429-44-9 | |

| Record name | 4-METHYLTRITYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyltrityl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 4-methyltrityl chloride in solid-phase synthesis, and how does it interact with its target?

A1: this compound (1b) is a key reagent used to immobilize a variety of functional groups, including carboxylic acids, amines, imidazoles, alcohols, phenols, thiols, and thiophenols, onto solid supports for solid-phase synthesis []. It achieves this by reacting with the target functional group, typically under basic conditions, to form a stable ether or thioether linkage. This covalent attachment allows for subsequent chemical reactions to be performed on the immobilized molecule while tethered to the solid support. The use of this compound simplifies purification steps as excess reagents and byproducts can be easily washed away from the solid-bound compound.

Q2: What are the typical cleavage conditions for releasing a molecule from a resin bound to it through this compound?

A2: Molecules attached to a solid support via a 4-methyltrityl linker can be cleaved under mildly acidic conditions. Typical cleavage conditions involve treating the resin with dilute acetic acid (AcOH) or trifluoroacetic acid (TFA) in dichloromethane (DCM) []. These conditions disrupt the ether or thioether linkage, releasing the desired product into solution. The mild cleavage conditions help preserve the integrity of the synthesized molecule and minimize unwanted side reactions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.